Alprenolol tartrate
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Overview
Description
Alprenolol tartrate is a 5-HT1A antagonist.
Scientific Research Applications
Cellulose Matrices for Drug Release
Alprenolol has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of alprenolol HCl from cellulose matrices, finding that mixing the drug with an optimum amount of polymers achieved zero-order release profiles (Rao, Devi, & Buri, 1988).
Beta-Adrenergic Receptor Studies
Research by Mukherjee et al. (1975) used alprenolol to identify binding sites in frog erythrocyte membranes. These sites were found to have characteristics expected of beta-adrenergic receptors linked to adenylate cyclase (Mukherjee, Caron, Coverstone, & Lefkowitz, 1975).
Zero-Order Release in Hydrophilic Matrix Tablets
Baveja, Rao, and Devi (1987) explored a technique to achieve nearly zero-order release from hydrophilic matrix tablets using alprenolol hydrochloride as a model drug. This technique involved optimizing the ratio of drug and polymer for controlled drug release (Baveja, Rao, & Devi, 1987).
Enantioselective Distribution in Two-Phase Systems
Abe et al. (1995) studied the distribution behaviors of alprenolol enantiomers in a two-phase system involving a chloroform solution of dialkyl L-tartrate and an aqueous solution of boric acid. This research contributes to understanding the enantioselective properties of compounds like alprenolol (Abe, Shoji, Kobayashi, Wang, Asai, & Nishizawa, 1995).
Radioligand Studies for Beta-Adrenergic Receptors
Randall, Altman, and Lefkowitz (1977) documented the use of (-)-[3H]dihydroalprenolol as a radioligand for studying beta-adrenergic receptors. Their research focused on the structure and biological activity of this compound (Randall, Altman, & Lefkowitz, 1977).
Properties
CAS No. |
21378-88-1 |
---|---|
Molecular Formula |
C19H29NO8 |
Molecular Weight |
399.44 |
IUPAC Name |
2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
InChI |
1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
MADUQKMQKQDWJH-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alprenolol tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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